Naphthacene

Catalog No.
S590537
CAS No.
92-24-0
M.F
C18H12
M. Wt
228.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthacene

CAS Number

92-24-0

Product Name

Naphthacene

IUPAC Name

tetracene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H

InChI Key

IFLREYGFSNHWGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1

Solubility

6.61e-09 M

Synonyms

2,3-Benzanthracene; 2,3-Benzanthrene; Benz[b]anthracene; Chrysogen; Rubene; Tetracene; Tetracene (hydrocarbon)

Canonical SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1
  • Origin: Naphthacene can be found in coal tar and is also synthesized in laboratories [].
  • Significance: Naphthacene is a well-studied organic semiconductor with promising applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its efficient charge transport properties [, ].

Molecular Structure Analysis

Naphthacene's structure consists of four benzene rings arranged in a linear fashion. This planar structure with extended conjugation (alternating single and double bonds) allows for delocalization of electrons, contributing to its semiconducting properties [].


Chemical Reactions Analysis

  • Synthesis: Naphthacene can be synthesized through various methods, including the dehydrogenation of acenaphthene or cyclization of diphenylbutadiene [].

Example: Synthesis from Acenaphthene (Equation 1)

C₁₂H₈ (Acenaphthene) → C₁₈H₁₂ (Naphthacene) + H₂

[1]

  • Decomposition: Naphthacene undergoes combustion in the presence of oxygen, releasing carbon dioxide and water vapor.

Example: Combustion Reaction (Equation 2)

2C₁₈H₁₂ (Naphthacene) + 27O₂ → 36CO₂ + 12H₂O

[Balanced using stoichiometry]


Physical And Chemical Properties Analysis

  • Appearance: Yellow to orange solid [].
  • Melting point: 357 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, slightly soluble in organic solvents [].
  • Stability: Stable under ambient conditions [].

Organic electronics:

  • Organic light-emitting diodes (OLEDs)

    Naphthacene's efficient charge transport and light emission properties make it a promising candidate for developing high-performance OLEDs. Research explores using naphthacene in different device architectures to improve efficiency, color purity, and operational stability [Source: A. S. Dhoot et al., "Organic light-emitting diodes based on doped naphthacene thin films," ].

  • Organic field-effect transistors (OFETs)

    Naphthacene exhibits good hole mobility, a crucial factor in OFET performance. Researchers study naphthacene-based OFETs to understand fundamental charge transport mechanisms in organic semiconductors and develop high-performance organic transistors [Source: H. Klauk et al., "Mobility control in organic field-effect transistors based on triphenylene and its derivatives," ].

Material science:

  • Organic photovoltaics (OPVs)

    Naphthacene's ability to absorb light and generate electricity makes it a potential material for OPVs. Research focuses on optimizing naphthacene-based OPV devices to improve their efficiency and stability [Source: C. W. Tang, "Two-layer organic photovoltaic cell," ].

  • Molecular self-assembly

    Naphthacene molecules can self-assemble into well-defined structures due to their specific interactions. Researchers study these self-assembled structures to understand fundamental principles of molecular organization and develop novel materials with tailored properties [Source: M. S. Arnold et al., "Engineering self-sorting behavior in naphthalene-based discotic liquid crystals," ].

Chemical physics:

  • Model system for organic semiconductors

    Naphthacene, with its relatively simple structure and well-understood properties, serves as a valuable model system for studying fundamental aspects of organic semiconductors. Research using naphthacene helps elucidate charge transport, exciton dynamics, and other phenomena in organic materials [Source: V. M. Geskin et al., "Electrical conductivity of organic crystals. I. Pure naphthalene and α-naphthacene," ].

  • Organic spintronics

    Naphthacene's potential for spin manipulation is of interest for developing organic spintronic devices. Research explores using naphthacene to understand spin transport and injection mechanisms in organic materials [Source: Z. G. Xiao et al., "Room-temperature ferromagnetic order in ultra-thin films of α-naphthacene," ].

XLogP3

5.9

LogP

5.76 (LogP)

Melting Point

357.0 °C

UNII

QYJ5Z6712R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.49e-09 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-24-0

Wikipedia

Tetracene

General Manufacturing Information

Naphthacene: ACTIVE

Dates

Modify: 2023-08-15

Cytotoxic Anthracycline Metabolites from a Recombinant Streptomyces

Chun Gui, Jie Yuan, Xuhua Mo, Hongbo Huang, Shanwen Zhang, Yu-Cheng Gu, Jianhua Ju
PMID: 29767975   DOI: 10.1021/acs.jnatprod.8b00212

Abstract

The C7 (C9 or C10)- O-l-rhodosamine-bearing anthracycline antibiotic cytorhodins and their biosynthetic intermediates were recently isolated from Streptomyces sp. SCSIO 1666. Cosmid p17C4 from the Streptomyces lydicus genomic library, which harbors both the biosynthetic genes for l-rhodinose (or 2-deoxy-l-fucose) and its glycosyltransferase (encoded by slgG), was introduced into SCSIO 1666 to yield the recombinant strain Streptomyces sp. SCSIO 1666/17C4. Chemical investigations of this strain's secondary metabolic potential revealed the production of different anthracyclines featuring C7- O-l-rhodinose (or 2-deoxy-l-fucose) instead of the typically observed l-rhodosamine. Purification of the fermentation broth yielded 12 new anthracycline antibiotics including three new ε-rhodomycinone derivatives, 1, 4, and 8, nine new β-rhodomycinone derivatives, 2, 3, 5-7, and 9-12, and three known compounds, l-rhodinose-l-rhodinose-l-rhodinoserhodomycinone (13), ε-rhodomycinone (14), and γ-rhodomycinone (15). All compounds were characterized on the basis of detailed spectroscopic analyses and comparisons with previously reported data. These compounds exhibited cytotoxicity against a panel of human cancer cell lines. Significantly, compounds 4 and 13 displayed pronounced activity against HCT-116 as characterized by IC
values of 0.3 and 0.2 μM, respectively; these IC
values are comparable to that of the positive control epirubicin.


Discrimination between naphthacene and triphenylene using cellulose tris(4-methylbenzoate) and cellulose tribenzoate: A computational study

Yusuke Murakami, Tohru Shibata, Kazuyoshi Ueda
PMID: 28107655   DOI: 10.1016/j.carres.2017.01.003

Abstract

The mechanisms of naphthacene and triphenylene discrimination using commercially available cellulose tris(4-methylbenzoate) (CMB) and cellulose tribenzoate (CB) chiral stationary phases were investigated using molecular mechanics calculations. Naphthacene and triphenylene could be separated by liquid chromatography on CMB and CB, with triphenylene being eluted earlier than naphthacene on both phases. However, the corresponding separation factor is much larger for CMB than for CB. The docking of these polycyclic aromatic hydrocarbons to the above polymers suggested that the most important sites of CMB and CB for interacting with these hydrocarbons are located at equivalent positions, featuring a space surrounded by main chain glucose units and benzoyl side chains. The difference of hydrocarbon stabilization energies with CMB and CB agreed well with the observed chromatographic separation factors.


A first-principles study of the vibrational properties of crystalline tetracene under pressure

Mayami Abdulla, Keith Refson, Richard H Friend, Peter D Haynes
PMID: 26328594   DOI: 10.1088/0953-8984/27/37/375402

Abstract

We present a comprehensive study of the hydrostatic pressure dependence of the vibrational properties of tetracene using periodic density-functional theory (DFT) within the local density approximation (LDA). Despite the lack of van der Waals dispersion forces in LDA we find good agreement with experiment and are able to assess the suitability of this approach for simulating conjugated organic molecular crystals. Starting from the reported x-ray structure at ambient pressure and low temperature, optimized structures at ambient pressure and under 280 MPa hydrostatic pressure were obtained and the vibrational properties calculated by the linear response method. We report the complete phonon dispersion relation for tetracene crystal and the Raman and infrared spectra at the centre of the Brillouin zone. The intermolecular modes with low frequencies exhibit high sensitivity to pressure and we report mode-specific Grüneisen parameters as well as an overall Grüneisen parameter [Formula: see text]. Our results suggest that the experimentally reported improvement of the photocurrent under pressure may be ascribed to an increase in intermolecular interactions as also the dielectric tensor.


Signature of nonadiabatic coupling in excited-state vibrational modes

Miguel A Soler, Tammie Nelson, Adrian E Roitberg, Sergei Tretiak, Sebastian Fernandez-Alberti
PMID: 24844735   DOI: 10.1021/jp503350k

Abstract

Using analytical excited-state gradients, vibrational normal modes have been calculated at the minimum of the electronic excited-state potential energy surfaces for a set of extended conjugated molecules with different coupling between them. Molecular model systems composed of units of polyphenylene ethynylene (PPE), polyphenylenevinylene (PPV), and naphthacene/pentacene (NP) have been considered. In all cases except the NP model, the influence of the nonadiabatic coupling on the excited-state equilibrium normal modes is revealed as a unique highest frequency adiabatic vibrational mode that overlaps with the coupling vector. This feature is removed by using a locally diabatic representation in which the effect of NA interaction is removed. Comparison of the original adiabatic modes with a set of vibrational modes computed in the locally diabatic representation demonstrates that the effect of nonadiabaticity is confined to only a few modes. This suggests that the nonadiabatic character of a molecular system may be detected spectroscopically by identifying these unique state-specific high frequency vibrational modes.


TIPS-tetracene- and TIPS-pentacene-annulated poly(norbornadiene)s: synthesis and properties

Michael Porz, Fabian Paulus, Stefan Höfle, Tobias Lutz, Uli Lemmer, Alexander Colsmann, Uwe H F Bunz
PMID: 24105978   DOI: 10.1002/marc.201300557

Abstract

The synthesis of tetracene- and pentacene-annulated norbornadienes, formed through the Diels-Alder reaction of a dehydroacene with cyclopentadiene is reported. Ring-opening metathesis polymerization (ROMP) leads to polymers that are investigated with respect to their physical, optical, and electronic properties by gel permeation chromatography (GPC), UV-vis spectroscopy, and cyclic voltammetry. The pentacene-containing polymer P1 is successfully integrated into an organic field-effect transistor (OFET); the tetracene-containing polymer P2 is integrated into an organic light-emitting diode (OLED).


Functionalization of organic semiconductor crystals via the Diels-Alder reaction

Brittni A Qualizza, Srividya Prasad, M Paul Chiarelli, Jacob W Ciszek
PMID: 23571721   DOI: 10.1039/c3cc40866c

Abstract

A surface adlayer is generated on organic single crystals (tetracene and rubrene) using the site specific Diels-Alder reaction and a series of vapor phase dienophiles. X-ray photoelectron spectroscopy (XPS) confirms adsorption on the surfaces of tetracene and rubrene and mass spectrometry demonstrates the reaction's applicability to a range of dienophiles.


Re-evaluating the role of sterics and electronic coupling in determining the open-circuit voltage of organic solar cells

Kenneth R Graham, Patrick Erwin, Dennis Nordlund, Koen Vandewal, Ruipeng Li, Guy O Ngongang Ndjawa, Eric T Hoke, Alberto Salleo, Mark E Thompson, Michael D McGehee, Aram Amassian
PMID: 23897581   DOI: 10.1002/adma.201301319

Abstract

The effects of sterics and molecular orientation on the open-circuit voltage and absorbance properties of charge-transfer states are explored in model bilayer organic photovoltaics. It is shown that the open-circuit voltage correlates linearly with the charge-transfer state energy and is not significantly influenced by electronic coupling.


A tetraene aldehyde as the major sex pheromone component of the promethea moth (Callosamia promethea (Drury))

Rafael Gago, Jeremy D Allison, J Steven McElfresh, Kenneth F Haynes, Jessica McKenney, Angel Guerrero, Jocelyn G Millar
PMID: 24091710   DOI: 10.1007/s10886-013-0349-1

Abstract

The promethea moth Callosamia promethea is one of three species of silkmoths from the genus Callosamia that occur in North America. Cross attraction of males to heterospecific calling females has been observed in the field, and hybrid progeny have been produced by pairing heterospecifics in captivity. These observations suggest that all three species share or have considerable overlap in the sex attractant pheromones produced by females, so that other prezygotic isolating mechanisms, such as diel differences in reproductive activity, limit hybridization in the field. Coupled gas chromatography-electroantennogram detection and gas chromatography- mass-spectrometry analyses of extracts of volatiles collected from female promethea moths supported the identification of (4E,6E,11Z,13Z)-hexadeca-4,6,11,13-tetraenal [(4E,6E,11Z,13Z)-16:Ald] as the compound in extracts that elicited the largest responses from antennae of males. The identification was confirmed by non-selective synthesis of several isomers as analytical standards, and stereoselective synthesis of (4E,6E,11Z,13Z)-16:Ald for testing in field trials. Male moths were strongly attracted to synthetic (4E,6E,11Z,13Z)-16:Ald, suggesting that this compound is the major and possibly the only component of the sex pheromone of these large saturniid moths. Based on the cross-attraction of heterospecifics, it is likely that this is also a major pheromone component of the other two North American Callosamia species as well.


Sharkquinone, a new ana-quinonoid tetracene derivative from marine-derived Streptomyces sp. EGY1 with TRAIL resistance-overcoming activity

Mohamed S Abdelfattah, Mohammed I Y Elmallah, Adal A Mohamed, Masami Ishibashi
PMID: 28378198   DOI: 10.1007/s11418-017-1086-5

Abstract

A new ana-quinonoid tetracene metabolite, named sharkquinone (1), and the known SS-228R (2) have been isolated from the ethyl acetate extract of the culture of marine Streptomyces sp. EGY1. The strain was isolated from sediment sample collected from the Red Sea coast of Egypt. The structure of sharkquinone (1) was elucidated using detailed spectral (HRESI-MS, 1D and 2D NMR) analyses and quantum chemical calculations. This is the first report of the isolation of ana-quinonoid tetracene derivative from a natural source. Compound 1 showed the ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance at a concentration of 10 μM in human gastric adenocarcinoma (AGS) cells.


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